molecular formula C5H7N3O B127623 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-6-ol CAS No. 153851-41-3

6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-6-ol

Cat. No.: B127623
CAS No.: 153851-41-3
M. Wt: 125.13 g/mol
InChI Key: GWIZDRRBDXXWIB-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-6-ol is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by a fused ring system that includes a pyrrole and a triazole ring, making it a versatile scaffold for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-6-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrrole derivatives with azides in the presence of a catalyst. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like copper(I) iodide (CuI) to facilitate the cyclization process .

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using similar cyclization techniques with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-6-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halides, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-6-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-6-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific inhibitory activity against RIPK1, making it a valuable tool in the study and treatment of necroptosis-related diseases.

Properties

IUPAC Name

6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c9-4-1-5-6-3-7-8(5)2-4/h3-4,9H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWIZDRRBDXXWIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN2C1=NC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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